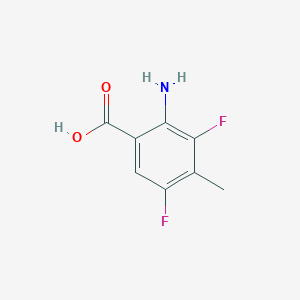
2-Chloro-4-fluoro-3-iodo-1-(methoxymethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-fluoro-3-iodo-1-(methoxymethoxy)benzene is an organic compound with a complex structure, featuring chlorine, fluorine, iodine, and methoxymethoxy groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-fluoro-3-iodo-1-(methoxymethoxy)benzene typically involves multi-step reactions starting from simpler benzene derivativesThe specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to achieve the desired product with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures efficient production while maintaining the quality of the compound. Safety measures and environmental considerations are also crucial in the industrial synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-fluoro-3-iodo-1-(methoxymethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine, fluorine, iodine) can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases or acids for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions may yield biaryl compounds, while substitution reactions can introduce various functional groups into the benzene ring .
Aplicaciones Científicas De Investigación
2-Chloro-4-fluoro-3-iodo-1-(methoxymethoxy)benzene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used as an intermediate in the synthesis of pharmaceutical agents, potentially contributing to the development of new drugs.
Material Science: It may be used in the development of new materials with specific properties, such as polymers and liquid crystals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-fluoro-3-iodo-1-(methoxymethoxy)benzene involves its interaction with various molecular targets. The presence of multiple halogen atoms and the methoxymethoxy group allows it to participate in diverse chemical reactions, influencing its reactivity and interaction with other molecules. The specific pathways and molecular targets depend on the context in which the compound is used, such as in organic synthesis or pharmaceutical applications .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4-fluoro-1-iodobenzene: Similar structure but lacks the methoxymethoxy group.
4-Fluoroiodobenzene: Contains fluorine and iodine but lacks chlorine and the methoxymethoxy group.
2-Bromo-4-fluoro-1-iodobenzene: Similar structure with bromine instead of chlorine.
Uniqueness
The uniqueness of 2-Chloro-4-fluoro-3-iodo-1-(methoxymethoxy)benzene lies in its combination of halogen atoms and the methoxymethoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in organic synthesis and pharmaceuticals.
Propiedades
Fórmula molecular |
C8H7ClFIO2 |
|---|---|
Peso molecular |
316.49 g/mol |
Nombre IUPAC |
3-chloro-1-fluoro-2-iodo-4-(methoxymethoxy)benzene |
InChI |
InChI=1S/C8H7ClFIO2/c1-12-4-13-6-3-2-5(10)8(11)7(6)9/h2-3H,4H2,1H3 |
Clave InChI |
USKRPAUUHKVLCL-UHFFFAOYSA-N |
SMILES canónico |
COCOC1=C(C(=C(C=C1)F)I)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[[1-(2-aminopropanoyl)piperidin-3-yl]methyl]-N-ethylacetamide](/img/structure/B14775895.png)






![4-chloro-2-(7-chloro-6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-5-methoxyaniline](/img/structure/B14775953.png)






